

# **Application Notes and Protocols for In Vivo Formulation of CZC-54252**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

CZC-54252 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] It demonstrates significant activity against both wild-type LRRK2 and the G2019S mutant, which is associated with Parkinson's disease.[1][2][3][4] With IC50 values of 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant, CZC-54252 serves as a valuable tool for studying LRRK2-mediated signaling pathways and for preclinical investigations into potential therapeutic interventions for Parkinson's disease.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo formulation of CZC-54252 for use in animal studies.

## **Physicochemical and Potency Data**

The following tables summarize the key physicochemical and potency data for **CZC-54252**.

Table 1: Physicochemical Properties of CZC-54252



Property	Value	Source
Molecular Formula	C22H25CIN6O4S	[3][4]
Molecular Weight	504.99 g/mol	[3]
CAS Number	1191911-27-9	[1][3][4]
Purity	>98%	[4]
Formulation	Powder	[4]
Solubility	Soluble in DMSO (up to 100 mg/mL)	[3]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[3][5]

### Table 2: In Vitro Potency of CZC-54252

Target	IC50	Source
Wild-type LRRK2	1.28 nM	[1][2][3][4]
G2019S LRRK2	1.85 nM	[1][2][3][4]

#### Table 3: In Vivo Formulation of CZC-54252

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%
Solubility	≥ 2.5 mg/mL (4.95 mM)



Source:[1][6]

# **Experimental Protocols**Preparation of Stock Solution

- Reagent Preparation: Ensure you have high-purity CZC-54252 powder and fresh, anhydrous DMSO.
- Dissolution: To prepare a stock solution, dissolve CZC-54252 powder in DMSO.[4] For example, to create a 10 mM stock solution, dissolve 5.05 mg of CZC-54252 in 1 mL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3]

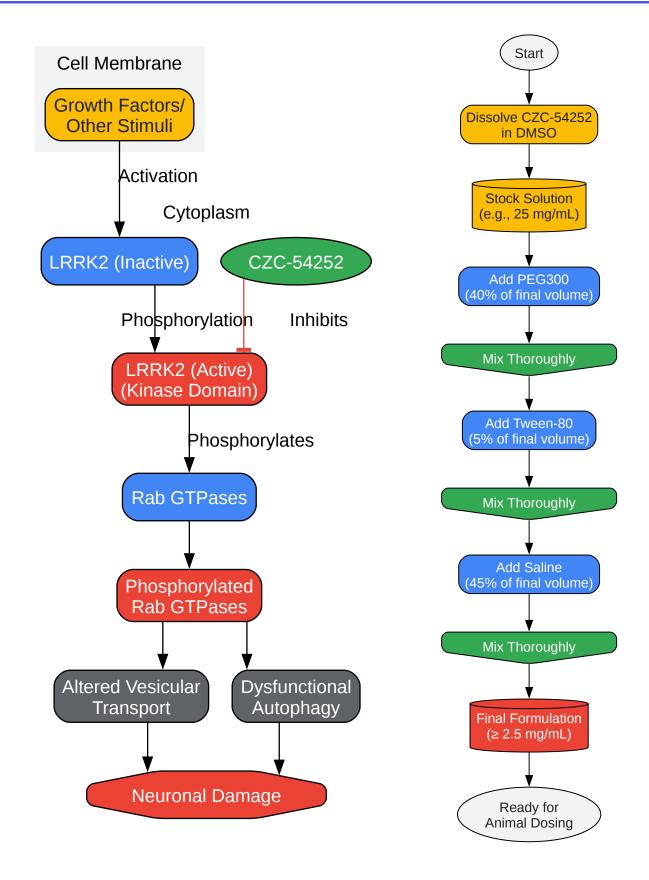
## **Preparation of In Vivo Formulation**

This protocol is for the preparation of 1 mL of the final formulation. The volumes can be scaled as needed. It is recommended to prepare the working solution fresh on the day of use.[1]

- Start with the Stock Solution: Begin with a pre-prepared stock solution of CZC-54252 in DMSO (e.g., 25 mg/mL).
- Add PEG300: In a sterile tube, add 400 μL of PEG300. To this, add 100 μL of the CZC-54252 DMSO stock solution and mix thoroughly until a clear solution is formed.
- Add Tween-80: Add 50 μL of Tween-80 to the mixture and mix until homogeneous.
- Add Saline: Finally, add 450  $\mu$ L of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
- Final Check: Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

# Visualizations Signaling Pathway of CZC-54252 Action





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